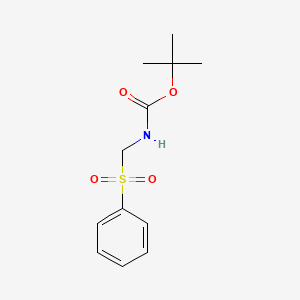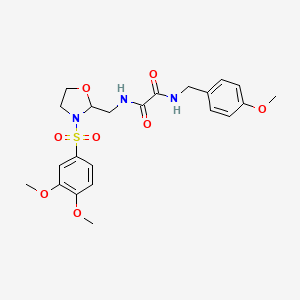
N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research due to its unique properties and diverse applications.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition Another area of interest is the development of selective COX-2 inhibitors for the treatment of inflammation and pain. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure to the compound of interest, have shown potent and selective inhibition of COX-2, leading to the identification of compounds for clinical trials aimed at treating rheumatoid arthritis and acute pain. Such research underscores the potential of sulfonamide derivatives in therapeutic applications (Hiromasa Hashimoto et al., 2002).
Anticancer Activity Derivatives have also been synthesized for their potential anticancer activities. Studies have shown that certain celecoxib derivatives, related in structure to N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds have exhibited promising results against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antituberculosis Activity Research has also extended to antimicrobial applications, particularly against Mycobacterium tuberculosis. Novel 1,2,3-triazole derivatives, synthesized using click chemistry, demonstrated significant activity against the tuberculosis strain, showing low cytotoxicity and high therapeutic index. This highlights the potential of this compound derivatives in treating mycobacterial infections (N. Boechat et al., 2011).
Carbonic Anhydrase Inhibition Furthermore, benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties have been explored for their carbonic anhydrase inhibitory activity. These studies have found several compounds to be potent inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma. Computational and X-ray crystallographic studies have helped in understanding the interaction between these inhibitors and the enzyme, providing insights into the development of new therapeutic agents (A. Nocentini et al., 2016).
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-18(15,16)14-11-7-5-4-6-10(11)12-8-17-9(2)13-12/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGRPCOKMDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)


![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)



![ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2472914.png)



![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)